molecular formula C22H18ClN3O2S2 B12148719 (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12148719
M. Wt: 456.0 g/mol
InChI Key: DYWRYASRRUDLNG-UNOMPAQXSA-N
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Description

The compound “(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone.

    Introduction of the thiazolidinone ring: This step involves the reaction of the pyrazole derivative with a thiourea and an α-haloketone under basic conditions.

    Final condensation: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole or thiazolidinone rings.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Researchers can study its effects on different biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound could be explored for its potential to treat various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be harnessed for various applications.

Mechanism of Action

The mechanism of action of “(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their diverse biological activities.

    Pyrazoles: Often used in medicinal chemistry for their anti-inflammatory and anticancer properties.

Uniqueness

The uniqueness of “(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” lies in its combined structure of thiazolidinone and pyrazole rings. This combination may enhance its biological activity and provide a broader range of applications compared to similar compounds.

Properties

Molecular Formula

C22H18ClN3O2S2

Molecular Weight

456.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18ClN3O2S2/c1-2-10-28-18-9-8-14(11-17(18)23)20-15(12-19-21(27)24-22(29)30-19)13-26(25-20)16-6-4-3-5-7-16/h3-9,11-13H,2,10H2,1H3,(H,24,27,29)/b19-12-

InChI Key

DYWRYASRRUDLNG-UNOMPAQXSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)Cl

Origin of Product

United States

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